1,1-Diethoxyethene

概要

説明

準備方法

1,1-Diethoxyethene can be synthesized through various methods, including:

-

One-Pot Synthesis: : This method involves the direct conversion of ethanol to this compound through a one-pot dehydrogenation-acetalization process. This reaction is typically carried out using a bi-functional catalyst such as Bi/BiCeOx at a temperature of 150°C and ambient pressure. The process achieves a high selectivity of 98.5% to this compound at an ethanol conversion rate of 87.0% .

-

Industrial Production: : Industrially, this compound is produced by the reaction of acetaldehyde with ethanol in the presence of an acid catalyst. This process involves the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the final product .

化学反応の分析

1,1-Diethoxyethene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetaldehyde and ethanol. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield ethanol and ethylene. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include hydrogen halides and ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acetaldehyde, while reduction produces ethanol .

科学的研究の応用

Fuel Additives

1,1-Diethoxyethene is recognized for its potential as an oxygenate fuel additive. It enhances the combustion properties of diesel fuels and gasoline by improving their quality and reducing harmful emissions.

- Production Method : A notable method for producing this compound involves the conversion of ethanol under supercritical conditions in the presence of zeolite catalysts. This approach not only increases the yield but also simplifies the production process by eliminating the need for expensive noble metal catalysts .

- Environmental Impact : The use of this compound as a fuel additive can significantly improve the combustion completeness and reduce the environmental impact of internal combustion engines. Studies indicate that even fuels containing 100% acetals maintain normal engine operation, highlighting their effectiveness in reducing emissions .

Battery Technology

Recent advancements have introduced this compound as an interfacial-stabilizing solvent in lithium-sulfur batteries (LSBs).

- Performance Enhancement : In experiments, an electrolyte containing 50% this compound demonstrated superior cycling retention (65.0%) compared to traditional electrolytes (49.8%). This improvement is attributed to the compound's ability to stabilize the lithium anode interface and mitigate polysulfide dissolution, which are critical issues in LSBs .

Organic Synthesis

In organic chemistry, this compound serves as a reagent in various cycloaddition reactions.

- Cycloaddition Reactions : A study explored its reactivity with tropone under Lewis acid catalysis, leading to the formation of [4 + 2] cycloadducts. The reaction mechanism was analyzed using density functional theory (DFT), revealing insights into bond formation and electron delocalization during the reaction process .

Solvent Applications

The compound is also utilized as a solvent in various industrial applications:

- Flavoring Agent : As a major flavoring component in distilled beverages like malt whisky and sherry, this compound contributes to the sensory profile of these products .

- Pharmaceuticals : Its properties make it suitable for use as an additive in medical preparations due to its stability and effectiveness as a solvent.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fuel Additives | Used to enhance combustion properties in diesel and gasoline fuels | Improves fuel quality; reduces emissions |

| Battery Technology | Acts as an electrolyte cosolvent in lithium-sulfur batteries | Enhances cycling retention; stabilizes anode |

| Organic Synthesis | Participates in cycloaddition reactions | Facilitates formation of complex organic structures |

| Solvent Applications | Functions as a flavoring agent and solvent in pharmaceuticals | Enhances product quality; improves stability |

Case Study 1: Fuel Efficiency Improvement

A study demonstrated that incorporating up to 50% this compound into diesel fuels led to improved combustion efficiency and reduced particulate matter emissions during engine tests.

Case Study 2: Lithium-Sulfur Battery Performance

In laboratory settings, lithium-sulfur batteries utilizing a mixture containing this compound showed significant improvements in cycle life compared to standard electrolytes, indicating its potential for commercial applications.

作用機序

The mechanism of action of 1,1-diethoxyethene involves its conversion to acetaldehyde and ethanol through hydrolysis. This process is catalyzed by acids or enzymes such as acetaldehyde dehydrogenase. The acetaldehyde formed can then undergo further metabolic processes, including oxidation to acetic acid or reduction to ethanol .

類似化合物との比較

1,1-Diethoxyethene is similar to other acetals such as:

1,1-Diethoxyethane: This compound is also an acetal and is used as a flavoring agent in beverages. It has similar chemical properties but differs in its specific applications and reactivity.

1,1-Dimethoxyethene: This compound has methoxy groups instead of ethoxy groups and is used in different industrial applications due to its distinct reactivity.

1,1-Diethoxypropane: This compound has a longer carbon chain and is used in the synthesis of different pharmaceuticals and chemicals.

The uniqueness of this compound lies in its specific reactivity and applications in the food and beverage industry, as well as its use as a fuel additive .

生物活性

1,1-Diethoxyethene, also known as 1,1-diethoxyethane, is an organic compound classified as an acetal. Acetals are formed from the reaction of aldehydes or ketones with alcohols, and they play significant roles in various biological and industrial processes. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential applications in food science and pharmacology.

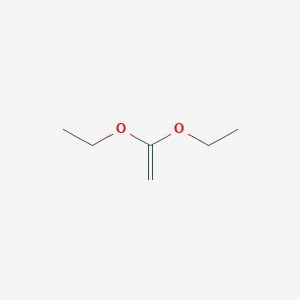

Chemical Structure and Properties

This compound has the chemical formula C6H14O2 and is characterized by two ethoxy groups attached to a central carbon atom. Its structure can be represented as:

This compound is noted for its sweet and earthy flavor profile, making it relevant in food chemistry as a flavoring agent.

Toxicological Studies

Recent studies have assessed the safety profile of this compound through various toxicological assays. According to a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound was evaluated for cytotoxicity and genotoxicity using the BlueScreen assay. The results indicated no significant cytotoxic or genotoxic effects under both metabolic activation conditions and without it .

The compound was also subjected to repeated dose toxicity assessments, revealing no adverse effects at low exposure levels (Cramer Class I material) with a threshold of 0.03 mg/kg/day .

Metabolism and Biotransformation

The metabolism of this compound involves its conversion to acetaldehyde and ethanol through enzymatic reactions in the liver. Studies suggest that this compound may undergo hydrolysis to form less toxic metabolites. The metabolic pathway can be summarized as follows:

- Hydrolysis : this compound → Acetaldehyde + Ethanol

This transformation is significant as acetaldehyde is known for its potential toxic effects at high concentrations.

Food Science Applications

In food science, this compound has been detected in various foods such as apples, onions, and grape wine. Its presence in these foods suggests that it may serve as a biomarker for dietary intake . The flavor dilution values indicate that it contributes positively to the sensory properties of certain liquors .

Case Study 1: Flavor Profile Analysis

A study analyzing the flavor profile of Yanghe Daqu liquors found that this compound exhibited high flavor dilution values (FD ≥ 256), indicating its potency as a flavoring compound. This suggests potential applications in the beverage industry for enhancing taste profiles .

Case Study 2: Toxicity Assessment

A comprehensive review of acetal compounds including this compound highlighted its low toxicity profile. In vitro tests demonstrated that it does not induce significant mutagenic effects in bacterial strains or human lymphocytes . This positions it as a safer alternative for use in consumer products.

Summary of Findings

| Parameter | Finding |

|---|---|

| Cytotoxicity | Negative (BlueScreen assay) |

| Genotoxicity | Negative |

| Repeated Dose Toxicity | No significant adverse effects |

| Flavor Profile | Detected in apples, onions; contributes to taste |

| Metabolic Pathway | Hydrolysis to acetaldehyde and ethanol |

特性

IUPAC Name |

1,1-diethoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGIVYVOVVQLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181292 | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2678-54-8 | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002678548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketene diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,1-diethoxyethene interact with quinones, and what are the downstream effects?

A1: this compound adds to quinones through both 1:1 and 1:2 pathways. [, ] This reaction is particularly useful in synthesizing natural products like acetylemodin and deoxyerythrolaccin, pigments found in insects. [, , ] The 1:2 addition pathway involves the formation of isolable intermediate adducts. []

Q2: What is the structure of this compound, and what is known about its spectroscopic data?

A2: this compound's molecular formula is C₆H₁₂O₂, and its molecular weight is 116.16 g/mol. [] While the provided research doesn't detail specific spectroscopic data, it's typically characterized using NMR spectroscopy and mass spectrometry.

Q3: How does the structure of this compound influence its reactivity in cycloaddition reactions?

A3: this compound participates in both [2+2] and [4+2] cycloaddition reactions, showcasing its versatility. [, , , ] Interestingly, the regioselectivity of its reaction with tropone can be influenced by Lewis acid catalysts. For example, B(C6F5)3 favors [4+2] cycloaddition, while BPh3 promotes [8+2] cycloaddition. [] This difference arises from the Lewis acid's impact on the nucleophilicity of the carbonyl oxygen in tropone. []

Q4: Has computational chemistry been used to study this compound reactions?

A4: Yes, density functional theory (DFT) calculations at the ωB97X-D level have been employed to investigate the mechanism of this compound cycloaddition with tropone in the presence of Lewis acid catalysts. [] These calculations provided insights into the reaction pathway and the influence of different Lewis acids on regioselectivity.

Q5: Can this compound be used in photochemical reactions?

A5: Absolutely! this compound participates in photochemical [2+2] cycloadditions. [, ] One study explored its use in synthesizing DL-apiose derivatives through photochemical reactions with 1,3-dihydroxypropan-2-one derivatives. [] It also undergoes photochemical reactions with biacetyl, with the product quantum yield influenced by the solvent. [, ]

Q6: Are there any safety concerns associated with handling this compound?

A6: this compound is identified as a mutagen. [] It's crucial to handle it with caution, using appropriate safety equipment like gloves and working in a well-ventilated area.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。